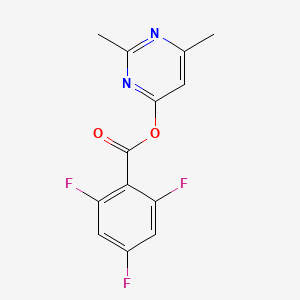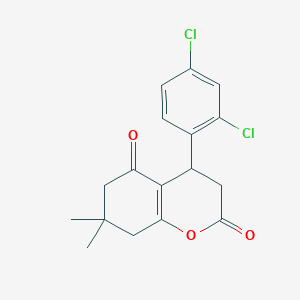
2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate
概要
説明
2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
The synthesis of 2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate involves several steps. One common method includes the following steps :
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to 2-chloro-4-amino-6-methoxypyrimidine obtained from the previous step for a methoxylation reaction.
化学反応の分析
2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one of the substituents on the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways, such as tyrosine kinase inhibitors and DNA topoisomerase inhibitors.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound can also interfere with DNA replication and repair processes, leading to its potential use as an anticancer agent .
類似化合物との比較
2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate can be compared with other similar compounds, such as:
2,6-Dimethyl-4-pyrone: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
4-((4,6-Dimethyl-2-pyrimidinyl)amino)phenol: Known for its applications in medicinal chemistry.
Benzoic acid, 4-(2,6-dimethyl-4-pyridinyl): Utilized in various chemical syntheses.
The uniqueness of this compound lies in its trifluorobenzenecarboxylate moiety, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
特性
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl) 2,4,6-trifluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-6-3-11(18-7(2)17-6)20-13(19)12-9(15)4-8(14)5-10(12)16/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPFQPJMKCRAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3035934.png)
![5-[(E)-2-anilinoethenyl]-3-[(2,4-dichlorophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B3035935.png)
![7-chloro-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3035937.png)
![2-[(Cyanomethyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B3035938.png)
![2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3035939.png)


![4-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]butanamide](/img/structure/B3035947.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B3035949.png)
![(E)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-N-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B3035950.png)
![(3Z)-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035951.png)
![(3Z)-3-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035952.png)
